(5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its complex structure, which includes a thiazole ring fused to a triazole ring, with various substituents that contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed by cyclization of a hydrazine derivative with a carboxylic acid or its derivative.
Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction, often involving a suitable aldehyde or ketone.
Introduction of Substituents: The specific substituents, such as the 3,4-dichlorobenzylidene and 3,4-dimethoxyphenyl groups, are introduced through further condensation or substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the double bonds or the nitro groups (if present), leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, (5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a potential candidate for drug development in treating diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the dimethoxyphenyl group.
(5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-4(5H)-one: Similar structure but with a different position of the thiazole ring.
Uniqueness
The uniqueness of (5Z)-5-(3,4-dichlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents and the position of the thiazole and triazole rings. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H13Cl2N3O3S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-26-14-6-4-11(9-15(14)27-2)17-22-19-24(23-17)18(25)16(28-19)8-10-3-5-12(20)13(21)7-10/h3-9H,1-2H3/b16-8- |
InChI Key |
JCZVZEIAMSYBMY-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2)OC |
Origin of Product |
United States |
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